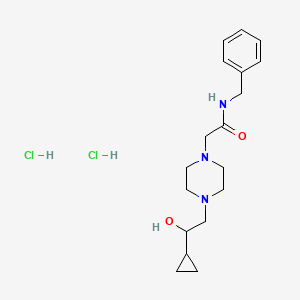

N-benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

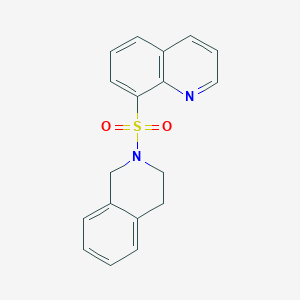

The compound "N-benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperazine and acetamide derivatives, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their biological activities, including anti-acetylcholinesterase, anti-inflammatory, antitumor, inotropic, and receptor affinity properties .

Synthesis Analysis

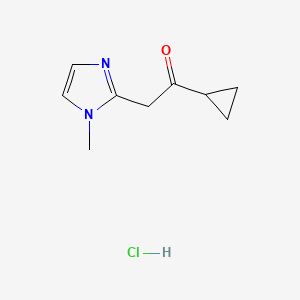

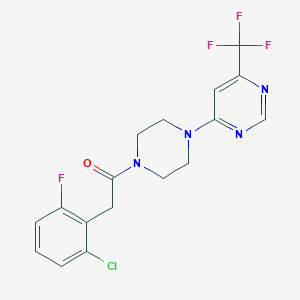

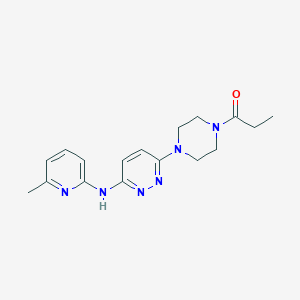

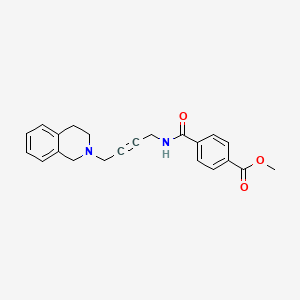

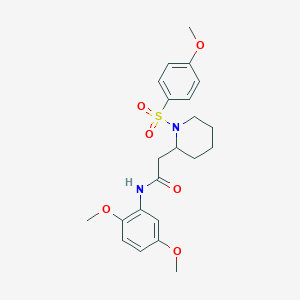

The synthesis of related piperazine and acetamide derivatives typically involves multi-step chemical reactions. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives includes the introduction of bulky moieties and substituents to enhance biological activity . Similarly, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were synthesized through chloroacetylation followed by reaction with substituted piperazines . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

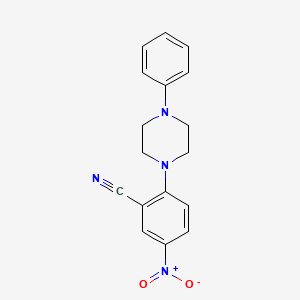

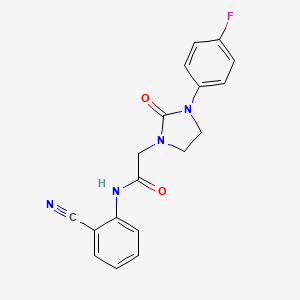

The molecular structure of piperazine and acetamide derivatives is crucial for their biological activity. The presence of a benzyl group and the basic quality of the nitrogen atom in the piperidine ring have been found to play an important role in enhancing anti-acetylcholinesterase activity . The molecular docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs against COX-2 enzyme suggest that the interactions between the compound and the protein are significant for anti-inflammatory activity .

Chemical Reactions Analysis

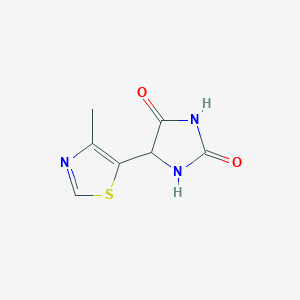

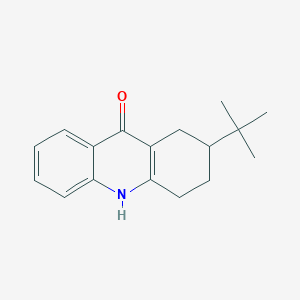

The chemical reactivity of these compounds is influenced by the presence of functional groups and the overall molecular framework. For example, the introduction of a benzoyl group and its substitution pattern can significantly affect the biological activity of the compounds, as seen in the series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides . The reactivity of such compounds in biological systems can lead to various pharmacological effects, including antitumor activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine and acetamide derivatives, such as solubility, stability, and crystalline structure, are influenced by their molecular composition. NMR studies, such as those conducted on cis-N-[4-[4-(1,2-benzisozole-3-yl)-1-piperazinyl]butyl]cyclohexane-1,2-dicarboximide monohydrochloride dihydrate, provide detailed information on the molecular environment and can be used to deduce the physical properties of these compounds . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds.

Mechanism of Action

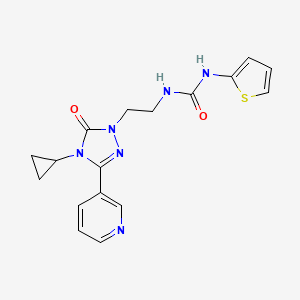

Target of Action

It’s worth noting that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Biochemical Pathways

It’s known that indole derivatives, which are structurally related to this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole and piperazine derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.

Future Directions

properties

IUPAC Name |

N-benzyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2.2ClH/c22-17(16-6-7-16)13-20-8-10-21(11-9-20)14-18(23)19-12-15-4-2-1-3-5-15;;/h1-5,16-17,22H,6-14H2,(H,19,23);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLJEDJBVAZBFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)(methyl)ammoniumolate](/img/structure/B3019060.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)